molecular formula C24H20N6O3 B10788324 Candesartan-d4

Candesartan-d4

Cat. No.: B10788324
M. Wt: 444.5 g/mol
InChI Key: HTQMVQVXFRQIKW-ZGAVCIBUSA-N
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Description

Candesartan-d4 is a deuterated form of candesartan, an angiotensin II receptor antagonist. It is primarily used as an internal standard for the quantification of candesartan in various analytical applications. The compound is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise measurements in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of candesartan-d4 involves the incorporation of deuterium atoms into the molecular structure of candesartan. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification Steps: Employing techniques such as chromatography to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Candesartan-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Candesartan-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of candesartan and related compounds.

    Biology: Employed in studies to understand the pharmacokinetics and metabolism of candesartan.

    Medicine: Utilized in clinical research to investigate the efficacy and safety of candesartan in treating hypertension and heart failure.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing candesartan.

Mechanism of Action

Candesartan-d4, like candesartan, acts as an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparison with Similar Compounds

    Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Valsartan: An angiotensin II receptor blocker used to treat hypertension and heart failure.

    Telmisartan: Known for its long duration of action and high potency.

Comparison: Candesartan-d4 is unique due to its deuterated structure, which provides enhanced stability and precision in analytical applications. Compared to other angiotensin II receptor antagonists, this compound offers better antihypertensive efficacy and a longer duration of action .

Properties

IUPAC Name

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMVQVXFRQIKW-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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